molecular formula C17H17N3O3 B5838457 3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5838457
M. Wt: 311.33 g/mol
InChI Key: HHTKRKAEVCOZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been reported to bind to the amyloid beta (Aβ) peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo models. For example, this compound has been shown to inhibit the growth of cancer cells such as breast cancer, lung cancer, and colon cancer cells. It has also been reported to protect neurons from Aβ-induced toxicity and improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes such as neurotransmission, muscle contraction, and electrolyte balance.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility in terms of its potential applications in various fields. This compound can be synthesized using relatively simple and inexpensive methods, and its purity and stability can be easily monitored using standard analytical techniques such as HPLC and NMR spectroscopy. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to study its biological activity in vitro. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in vivo.

Future Directions

There are several future directions for the study of 3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to explore its potential applications as a fluorescent probe for the detection of specific biomolecules in living cells. Another direction is to investigate its potential as a building block for the synthesis of novel materials with useful properties such as photoluminescence, electroactivity, and biocompatibility. In addition, further studies are needed to elucidate its mechanism of action and to evaluate its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported in several research articles. One of the most common methods involves the reaction of 3-amino-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole with pyridine-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The product is obtained as a yellow solid and can be purified by column chromatography or recrystallization.

Scientific Research Applications

3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In materials science, it has been explored as a building block for the synthesis of novel materials with useful properties such as fluorescence, conductivity, and catalytic activity. In biochemistry, it has been used as a probe for the detection of specific biomolecules such as proteins and nucleic acids.

properties

IUPAC Name

5-(3,4-diethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-21-14-8-7-12(10-15(14)22-4-2)17-19-16(20-23-17)13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTKRKAEVCOZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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